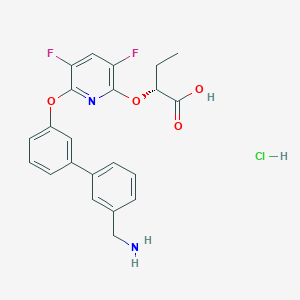
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine, also known as PF-06282999, is a novel small molecule that has been developed as a potential therapeutic agent. It belongs to the class of pyrimidine compounds and has been shown to have promising results in scientific research.
Mecanismo De Acción
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine exerts its effects by binding to specific receptors and proteins in the body. It has been shown to target various proteins such as cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and phosphodiesterase 10A (PDE10A). By binding to these proteins, 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can inhibit their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit cancer cell growth, reduce oxidative stress and inflammation in the cardiovascular system, and improve cognitive function in the brain. Additionally, it has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is that it has a favorable safety profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Direcciones Futuras
For research include investigating its potential as a treatment for various diseases, optimizing its pharmacokinetic properties, and identifying other potential targets for this compound.
Métodos De Síntesis
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can be synthesized by a multistep process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine, followed by the reaction of the resulting compound with sodium hydride and 1-bromo-4-(trifluoromethyl)benzene. The final product is obtained by purifying the compound through column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In cardiovascular research, it has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, it has been shown to have potential as a treatment for Alzheimer's disease by targeting specific receptors in the brain.
Propiedades
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4/c16-15(17,18)13-4-7-19-14(20-13)22-10-5-12(6-11-22)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPAASHRBWLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)




![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)
![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)